molecular formula C8H9NO5S B163017 p-nitrobenzyl mesylate

p-nitrobenzyl mesylate

Cat. No.: B163017
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An alkylation reagent to be used with rabbit monoclonal anti-thiophosphate ester antibody and ATP-gamma-S for the identification of direct kinase substrates. Prepare a 50 mM PNBM (12 mg/ml) stock by dissolving PNBM in DMSO and vortexing. One time use DMSO aliquots may be stored at -20°C.
p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5'-(γ-thio)-triphosphate (ATPγS; ) or N6-benzyl-ATPγS can be alkylated by PNBM. The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.
This compound (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5/'-(γ-thio)-triphosphate (ATPγS; ) or N The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

Mechanism of Action

Target of Action

4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .

Mode of Action

PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it could have good bioavailability.

Result of Action

The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .

Action Environment

The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biological Activity

p-Nitrobenzyl mesylate (PNBM) is an alkylating agent widely used in biochemical research, particularly in studies involving protein phosphorylation and enzyme activity modulation. Its ability to generate thiophosphate esters makes it a valuable tool for probing the mechanisms of various kinases and their substrates. This article reviews the biological activity of PNBM, focusing on its applications in protein modification, case studies, and relevant research findings.

PNBM acts primarily as an alkylating agent that modifies proteins by forming thiophosphate esters. This modification is crucial for the detection and analysis of phosphorylation events in proteins. The reaction typically involves the nucleophilic attack of a thiol group on the electrophilic carbon of PNBM, leading to the formation of a stable bond.

Applications in Research

PNBM has been utilized in various studies to explore kinase activity and protein interactions. Below are notable applications:

  • Protein Kinase C (PKC) Studies : PNBM has been used to alkylate proteins in studies investigating PKCδ functions. It allows researchers to create specific epitopes that can be recognized by antibodies, facilitating the study of PKC-mediated pathways .
  • Cyclin-dependent Kinase (Cdk) Research : In studies focused on Cdk1, PNBM was employed to label proteins for mass spectrometry analysis, helping to identify phosphorylation patterns and substrate specificity .
  • Copper Modulation Studies : Research has demonstrated that copper can modulate the catalytic activity of protein kinase CK2, with PNBM being integral in generating thiophosphate moieties for detection .

Case Study 1: PKCδ Functionality

In a study aimed at understanding PKCδ's role in cellular signaling, PNBM was utilized to alkylate substrate proteins. The results indicated that PNBM-modified substrates could be selectively phosphorylated by PKCδ, revealing insights into the specificity and efficiency of this kinase .

Case Study 2: Cdk1 Phosphorylation Patterns

Another significant study involved the use of PNBM in analyzing the phosphorylation landscape governed by Cdk1 in embryonic stem cells. The research highlighted that Cdk1 could phosphorylate a broader range of substrates than previously understood, with PNBM facilitating the identification of non-canonical phosphorylation sites .

Research Findings

Recent findings have reinforced the utility of PNBM in biochemical assays:

  • Thiophosphorylation Detection : Studies have shown that thiophosphorylation induced by kinases can be effectively detected using anti-thiophosphate antibodies after treatment with PNBM, allowing for detailed analysis of kinase-substrate interactions .
  • Substrate Specificity : Research indicates that different kinases exhibit varying sensitivities to PNBM-modified substrates, which can influence their activity profiles and substrate recognition .

Data Summary

Study Application Findings
1PKCδ FunctionalityRevealed specific phosphorylation patterns facilitated by PNBM-modified substrates.
2Cdk1 PhosphorylationIdentified non-canonical phosphorylation sites using mass spectrometry post-PNBM treatment.
3CK2 Activity ModulationDemonstrated copper's role in modulating CK2 activity with PNBM aiding in thiophosphate detection.

Scientific Research Applications

Protein Phosphorylation Studies

Overview : PNBM is primarily utilized to alkylate thiophosphate esters, which are generated during phosphorylation reactions. This process helps in the identification of phosphorylation sites on proteins.

  • Case Study: CK2 Kinase Activity
    In a study examining the phosphorylation of recombinant proteins by casein kinase 2 (CK2), PNBM was employed to alkylate the products after incubation with ATPγS. The resulting thiophosphate esters were analyzed using Western blotting, confirming the successful identification of phosphorylation sites .
  • Case Study: AMPK Phosphorylation Sites
    Another study focused on AMP-activated protein kinase (AMPK) and its substrates, where PNBM was used to alkylate samples processed for Western blot analysis. This method validated several phosphorylation sites on substrates such as SNX17 and NET1A, demonstrating the efficacy of PNBM in confirming kinase activity and substrate interactions .

Chemical Genetic Approaches

Overview : PNBM plays a crucial role in chemical genetic strategies aimed at mapping kinase-substrate interactions.

  • Case Study: Kinase-Substrate Mapping
    Researchers utilized PNBM in conjunction with engineered kinases to map substrates in complex protein mixtures. By thiophosphorylating substrates and subsequently alkylating them with PNBM, they successfully identified specific substrate modifications through mass spectrometry .

Plant Biology Applications

Overview : The utility of PNBM extends into plant biology, particularly in studying signaling pathways regulated by kinases.

  • Case Study: Analog-Sensitive Kinases in Plants
    In investigations involving analog-sensitive kinases, PNBM was used to alkylate phosphorylated proteins, allowing researchers to explore signaling processes such as those mediated by MAP kinases and calcium-dependent protein kinases . This application highlights the reagent's importance in understanding plant responses to environmental stimuli.

Epigenetic Regulation Studies

Overview : PNBM has been employed in studies exploring the relationship between phosphorylation and epigenetic modifications.

  • Case Study: FOXP1 Phosphorylation
    Research on FOXP1 demonstrated that PNBM could effectively alkylate thiophosphate species during experiments assessing its phosphorylation status. This application underscores the compound's relevance in dissecting complex regulatory mechanisms involving both phosphorylation and glycosylation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Protein PhosphorylationAlkylation of thiophosphate esters for site identificationCK2 activity, AMPK substrate validation
Chemical Genetic ApproachesMapping kinase-substrate interactions using engineered kinasesSubstrate identification via mass spectrometry
Plant BiologyStudying signaling pathways regulated by kinasesInsights into MAPK and calcium-dependent pathways
Epigenetic RegulationInvestigating phosphorylation's role in epigenetic modificationsFOXP1 phosphorylation dynamics

Q & A

Basic Questions

Q. How should PNBM be prepared and stored for kinase-substrate identification assays?

PNBM is typically dissolved in DMSO to prepare a 50 mM stock solution (12 mg/ml) by vortexing until fully dissolved. Aliquot the solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C for up to 6–12 months . For experimental use, dilute the stock to working concentrations (e.g., 2.5–15 mM) in kinase reaction buffers. Ensure DMSO content remains ≤1% in final reactions to avoid solvent interference .

Q. What is the mechanistic role of PNBM in kinase substrate identification?

PNBM alkylates thiophosphorylated residues generated via ATP-γ-S incorporation during kinase reactions. This alkylation creates a thiophosphate ester epitope, which is recognized by anti-thiophosphate ester antibodies (e.g., ab92570). This enables detection via Western blotting, immunoprecipitation, or affinity purification, distinguishing direct kinase substrates from bystander phosphorylated proteins .

Q. What experimental controls are critical when using PNBM?

Essential controls include:

  • Negative control: Omit ATP-γ-S to confirm phosphorylation specificity.
  • Alkylation control: Omit PNBM to verify antibody dependence on alkylation.
  • Lysate spike-in: Add pre-thiophosphorylated proteins (e.g., MBP) to cell lysates to validate detection sensitivity .
  • Antibody validation: Use non-alkylated samples to confirm antibody specificity .

Advanced Research Questions

Q. How can alkylation conditions (time, concentration) be optimized for diverse protein targets?

Optimal PNBM concentration and incubation time vary by target. For example:

  • SnRK2.6/OST1 kinase: 2.5 mM PNBM, 1 hour at room temperature (RT) .
  • CDK2/4/6 assays: 15 mM PNBM, 2 hours at RT .
    Methodological recommendation: Perform a dose-response curve (1–20 mM PNBM) and time course (0.5–4 hours) with Western blotting to identify conditions that maximize signal-to-noise ratios while minimizing non-specific alkylation .

Q. How can PNBM be integrated into chromatin-based phosphorylation studies?

In chromatin assays, PNBM is applied post-sonication to fragment chromatin and release thiophosphorylated proteins. For example:

Sonicate nuclei to shear chromatin.

Treat with PNBM (2.5 mM, 2 hours at RT) to alkylate thiophosphorylated residues.

Proceed with immunoblotting or immunoprecipitation using anti-thiophosphate ester antibodies .
Note: Include EDTA to halt kinase activity before alkylation, preventing post-lysis phosphorylation artifacts .

Q. How can background noise in thiophosphate ester detection be minimized?

  • Blocking optimization: Use 5% BSA or non-fat milk in TBST to reduce non-specific antibody binding.
  • Size exclusion chromatography: Remove excess PNBM post-alkylation to prevent residual reagent interference .
  • Phosphatase treatment: Use λ-phosphatase to confirm signal loss in non-alkylated samples, validating true thiophosphate ester detection .

Q. How does PNBM compare to other alkylating agents in chemical genetic approaches?

PNBM is preferred for its specificity toward thiophosphorylated serines/threonines, unlike broader alkylators like iodoacetamide. It is exclusively used with ATP-γ-S and anti-thiophosphate ester antibodies in kinase-substrate mapping. Alternative reagents (e.g., benzyl halides) may require harsher conditions (e.g., acidic pH), risking protein denaturation .

Q. How to resolve contradictions in PNBM efficacy across studies?

Discrepancies in PNBM concentrations (e.g., 2.5 mM vs. 15 mM) may arise from differences in:

  • Kinase activity: High-activity kinases generate more thiophosphorylated sites, requiring lower PNBM.
  • Protein abundance: Low-abundance targets may need higher PNBM for sufficient alkylation.
    Validation strategy: Titrate PNBM against a known substrate (e.g., myelin basic protein) to establish baseline conditions for new targets .

Q. Can PNBM be used in multi-omics workflows for phosphorylation signaling?

Yes. For example:

Combine PNBM-based thiophosphate labeling with phosphopeptide enrichment (TiO₂/IMAC).

Use mass spectrometry to distinguish thiophosphorylated (alkylated) vs. canonical phosphorylated peptides.
Key advantage: This approach enables simultaneous mapping of kinase-specific and background phosphorylation events .

Q. What are the limitations of PNBM in live-cell studies?

PNBM is membrane-impermeable and requires cell lysis for intracellular target alkylation. For live-cell applications, consider cell-permeable analogs (e.g., benzyl methanesulfonate derivatives), though these may exhibit reduced specificity .

Properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-nitrophenyl)methanol (2 g, 13.06 mmol) in toluene (10 mL) was slowly added methane sulfonylchloride (1.21 mL, 15.67 mmol) at room temperature. The reaction mixture was heated to 80° C. for 4 h. TLC showed complete consumption of starting material. The reaction mixture was cooled to room temperature. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give 4-nitrobenzyl methanesulfonate (2.2 g, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.